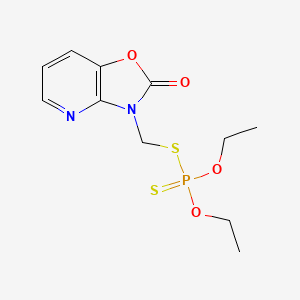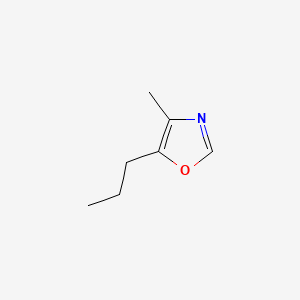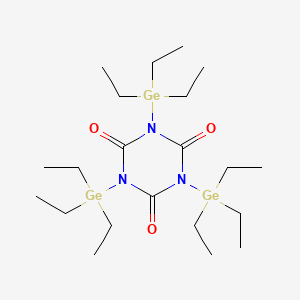
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione is a compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with triethylgermane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C3N3Cl3+3Et3GeH→C3N3(GeEt3)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germyl-substituted triazines.
Substitution: The triethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Germanium oxides and modified triazines.
Reduction: Germyl-substituted triazines.
Substitution: Various functionalized triazines depending on the substituents introduced.
Scientific Research Applications
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets through the triethylgermyl groups. These groups can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(trimethylgermyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(triethylsilyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(triethylstannyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential for forming complex structures. The compound’s ability to undergo various chemical reactions and its applications in multiple fields further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
37008-90-5 |
|---|---|
Molecular Formula |
C21H45Ge3N3O3 |
Molecular Weight |
605.5 g/mol |
IUPAC Name |
1,3,5-tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H45Ge3N3O3/c1-10-22(11-2,12-3)25-19(28)26(23(13-4,14-5)15-6)21(30)27(20(25)29)24(16-7,17-8)18-9/h10-18H2,1-9H3 |
InChI Key |
JPDJAJVRWQAFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)N1C(=O)N(C(=O)N(C1=O)[Ge](CC)(CC)CC)[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)

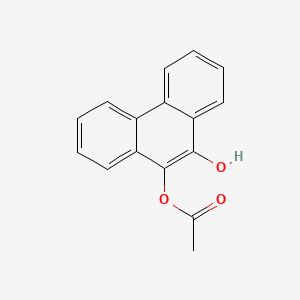
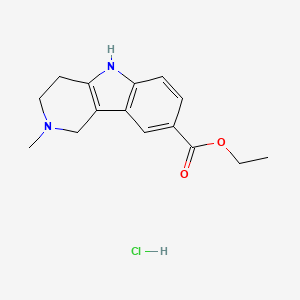
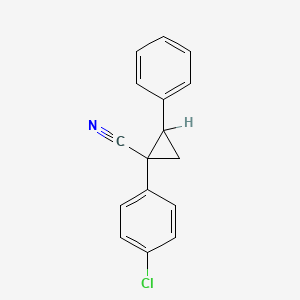
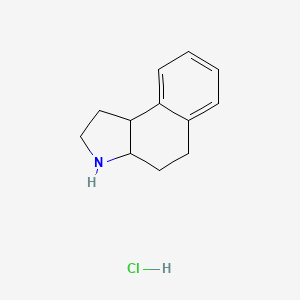
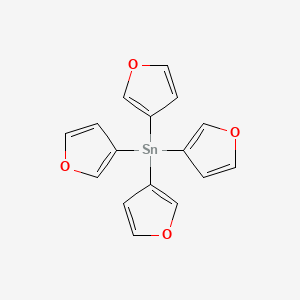
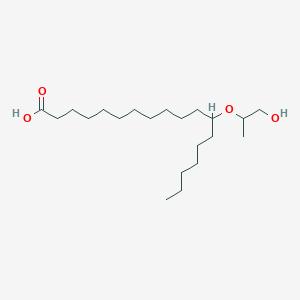
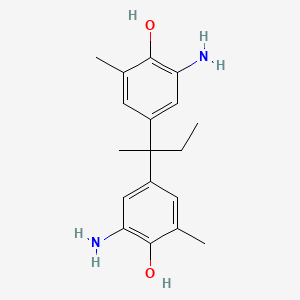
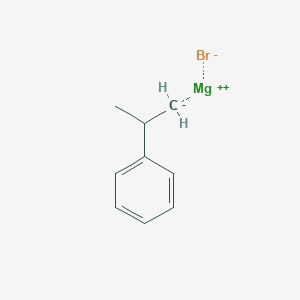
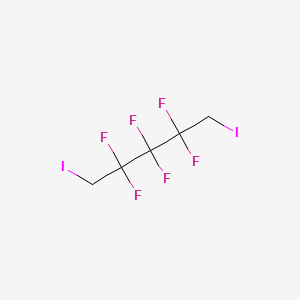
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
